molecular formula C9H10F3NO4 B1490269 (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid CAS No. 1995782-54-1

(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490269
CAS No.: 1995782-54-1
M. Wt: 253.17 g/mol
InChI Key: XKHGBIVLRLNLAW-OWOJBTEDSA-N
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Description

(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C9H10F3NO4 and its molecular weight is 253.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Reactions

The synthesis and reactions of closely related compounds to (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid have been detailed in several studies. For example, the work by Gavrilova et al. (2008) explores the reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids N-(2-pyridyl)amides with various diazo compounds, leading to the formation of diverse derivatives depending on the nucleophilic nature of the diazo compound and the character of substituents in the substrate Gavrilova, V. V. Zalesov, & N. A. Pulina, 2008. Similarly, Tolstoluzhsky et al. (2008) developed an efficient ytterbium triflate catalyzed microwave-assisted synthesis method for derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, highlighting their utility as building blocks in the synthesis of biologically active compounds Tolstoluzhsky, N. Gorobets, N. N. Kolos, & S. Desenko, 2008.

Potential Applications in Neuroprotection

Drysdale et al. (2000) have described the synthesis and structure-activity relationship of a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters as potent inhibitors of kynurenine-3-hydroxylase. These compounds represent the most potent inhibitors of this enzyme disclosed so far, with potential applications as neuroprotective agents due to their ability to prevent the interferon-gamma-induced synthesis of quinolinic acid in primary cultures of human peripheral blood monocyte-derived macrophages Drysdale, S. Hind, M. Jansen, & J. F. Reinhard, 2000.

Molecular Structure and QSAR Studies

Prabhakar's study on the HMGR inhibitors provided quantitative analysis of the inhibitory activity of compounds similar to the one of interest, using various chemical parameters. This research sheds light on how modifications in the molecular structure of such compounds can influence their biological activity, potentially leading to the development of more effective pharmaceutical agents Prabhakar Ys, 1992.

Properties

IUPAC Name

(E)-4-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO4/c10-9(11,12)8(17)3-4-13(5-8)6(14)1-2-7(15)16/h1-2,17H,3-5H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHGBIVLRLNLAW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(C(F)(F)F)O)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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